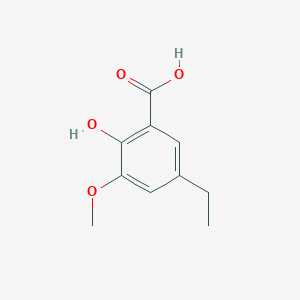

5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h4-5,11H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQDSFIQRDVGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)OC)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 5 Ethyl 2 Hydroxy 3 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group, and the methoxy (B1213986) group, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The ¹³C NMR spectrum complements this by providing information on each unique carbon atom in the structure.

The aromatic region of the ¹H NMR spectrum would feature two signals for the protons at positions 4 and 6 on the benzene (B151609) ring. The ethyl group would present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. A sharp singlet would correspond to the three protons of the methoxy (-OCH₃) group.

In the ¹³C NMR spectrum, ten distinct signals are anticipated, corresponding to the ten carbon atoms in the molecule. These include the carbonyl carbon of the carboxylic acid, six aromatic carbons (four of which are substituted), the methoxy carbon, and the two carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar substituted benzoic acid structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~10.0 - 13.0 | Broad Singlet | ~170.0 - 174.0 |

| Phenolic Hydroxyl (-OH) | ~5.0 - 7.0 | Broad Singlet | - |

| C1 | - | - | ~112.0 - 115.0 |

| C2 | - | - | ~150.0 - 153.0 |

| C3 | - | - | ~147.0 - 149.0 |

| C4 | ~6.9 - 7.1 | Doublet (d) | ~115.0 - 118.0 |

| C5 | - | - | ~130.0 - 133.0 |

| C6 | ~7.2 - 7.4 | Doublet (d) | ~123.0 - 126.0 |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | ~56.0 - 57.0 |

| Ethyl (-CH₂CH₃) | ~2.5 - 2.7 | Quartet (q) | ~22.0 - 24.0 |

| Ethyl (-CH₂CH₃) | ~1.1 - 1.3 | Triplet (t) | ~14.0 - 16.0 |

To definitively establish the substitution pattern and confirm atomic connectivity, 2D NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling). columbia.eduhmdb.cayoutube.com For this compound, an HSQC spectrum would show cross-peaks connecting the aromatic protons H4 and H6 to their respective carbons C4 and C6. It would also confirm the connections within the ethyl group (CH₂ protons to its carbon, and CH₃ protons to its carbon) and the methoxy protons to the methoxy carbon. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for mapping longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). columbia.edulibretexts.org This technique allows for the assembly of the molecular framework. For instance, the protons of the ethyl group's methylene (-CH₂) would show correlations to the aromatic carbons C4, C6, and C5, confirming the position of the ethyl group at C5. The methoxy protons would show a key correlation to the C3 carbon, confirming its position. phcogj.com

Table 2: Key Predicted HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) | Inference |

| H4 | C2, C6, C5, -COOH (C7) | Confirms connectivity around the aromatic ring. |

| H6 | C2, C4, C5, -COOH (C7) | Confirms connectivity and proximity to the carboxyl group. |

| Methoxy (-OCH₃) | C3 | Confirms the position of the methoxy group. |

| Ethyl (-CH₂) | C4, C6, C5, -CH₃ | Confirms the position of the ethyl group at C5. |

Phosphorous-31 (³¹P) NMR spectroscopy offers a specialized and highly sensitive method for the characterization and quantification of hydroxyl and carboxyl groups. nih.gov The technique involves a chemical derivatization step where the active hydrogen-containing functional groups (phenolic -OH and carboxylic -COOH) react with a phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyldioxaphospholane. acs.orguoc.gr

The resulting phosphitylated derivatives of this compound would produce distinct signals in the ³¹P NMR spectrum. The chemical shift of each phosphorus nucleus is highly sensitive to its electronic environment, allowing for the differentiation between the derivatized phenolic hydroxyl group and the carboxylic acid group. ncsu.edu This method provides valuable structural information and can be used for quantitative analysis. nih.govacs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₁₂O₄), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, generating a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of these fragmentation patterns provides significant structural information. nih.gov

Key fragmentation pathways for this compound are predicted to include:

Loss of a methyl radical (•CH₃): An alpha-cleavage event leading to an [M-15]⁺ ion, which is common for ethyl-substituted aromatic rings.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group from the aromatic ring, resulting in an [M-29]⁺ ion.

Loss of a methoxy radical (•OCH₃): Generating an [M-31]⁺ ion. nih.gov

Loss of a carboxyl group (•COOH): Producing an [M-45]⁺ ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (M.W. 196.2)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 196 | [C₁₀H₁₂O₄]⁺• | Molecular Ion (M⁺•) |

| 181 | [M - CH₃]⁺ | •CH₃ |

| 167 | [M - C₂H₅]⁺ | •C₂H₅ |

| 165 | [M - OCH₃]⁺ | •OCH₃ |

| 151 | [M - COOH]⁺ | •COOH |

Infrared (IR) Spectroscopy for Functional Group Identification within the this compound Structure

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.

A distinct O-H stretching band for the phenolic hydroxyl group may appear around 3300-3500 cm⁻¹.

A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. mdpi.com

Several bands in the 1450-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring.

Strong bands in the 1200-1300 cm⁻¹ region are attributed to C-O stretching vibrations of the carboxylic acid, phenol, and methoxy ether group.

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹) will also be present. mdpi.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | O-H Stretch | Phenolic Hydroxyl |

| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |

| 2850 - 2960 | C-H Stretch | Ethyl Group |

| 1680 - 1710 | C=O Stretch | Carboxylic Acid |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Acid, Phenol, Ether |

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment

Chromatographic techniques are fundamental for the isolation, purification, and purity verification of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the predominant method for assessing the purity of benzoic acid derivatives. researchgate.net A C18 stationary phase column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and acidified water. researchgate.net Detection by UV absorbance allows for sensitive quantification and purity determination.

Purification Techniques: For the initial purification of the synthesized compound, recrystallization is a common and effective method. cram.comgoogle.com This technique involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce the formation of pure crystals. Thin-Layer Chromatography (TLC) is often used to monitor the progress of the purification. cram.com

Solid-Phase Extraction (SPE): SPE can be employed as a clean-up procedure to remove impurities from a sample matrix before chromatographic analysis. researchgate.net By using appropriate sorbents, such as C18 or anion-exchange resins, interfering substances can be retained while the target analyte is eluted, leading to a cleaner sample for subsequent analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Related Phenolic Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phenolic acids, including derivatives of benzoic acid. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. Research in this area focuses on optimizing various chromatographic parameters to achieve good resolution, sensitivity, and efficiency.

A typical HPLC system for the analysis of phenolic acids consists of a reversed-phase column, most commonly a C18 column, coupled with a diode-array detector (DAD) or a UV-Vis detector. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous solvent (often acidified with formic acid, acetic acid, or phosphoric acid to suppress the ionization of the phenolic acids and improve peak shape) and an organic solvent, such as acetonitrile or methanol. nih.govresearchgate.net

Method validation is an essential part of the development process, ensuring that the analytical method is suitable for its intended purpose. scielo.br Validation encompasses several parameters, including linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), precision, accuracy, and selectivity. researchgate.netscielo.brnih.gov Linearity is established by analyzing a series of standard solutions of known concentrations and is typically confirmed when the coefficient of determination (R²) is greater than 0.99. researchgate.netscielo.br The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) and is usually expressed as the relative standard deviation (RSD). researchgate.net Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of the analyte recovered is calculated. scielo.brnih.gov

The following interactive table summarizes typical parameters used in the development and validation of HPLC methods for the analysis of phenolic acids, which could be adapted for this compound.

Table 1: Typical HPLC Method Parameters and Validation Data for Phenolic Acid Analysis

| Parameter | Typical Value / Range | Source |

|---|---|---|

| Chromatographic Conditions | ||

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile/methanol | researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.net |

| Column Temperature | 30 - 35 °C | researchgate.net |

| Detection Wavelength | Monitored at multiple wavelengths (e.g., 254, 280, 320 nm) based on the absorbance maxima of the analytes | researchgate.netresearchgate.net |

| Injection Volume | 10 - 20 µL | researchgate.net |

| Validation Parameters | ||

| Linearity (R²) | > 0.999 | scielo.br |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | researchgate.netscielo.br |

| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | researchgate.netscielo.br |

| Accuracy (Recovery) | 88% - 110% | scielo.br |

Countercurrent Chromatography (CCC) in the Isolation of Benzoic Acid Derivatives from Complex Mixtures

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative separation and purification of natural products, including benzoic acid derivatives, from complex mixtures. nih.gov Unlike traditional column chromatography, CCC utilizes a support-free liquid stationary phase, which eliminates irreversible adsorption of the sample onto a solid support matrix. scispace.com This feature is highly advantageous for the isolation of polar compounds that may interact strongly with solid stationary phases. scispace.com

The instrumentation for CCC involves a coil of tubing that is rotated in a centrifugal force field. nih.gov A two-phase solvent system, composed of two immiscible liquids, is introduced into the coil. One phase, the stationary phase, is retained in the coil by the centrifugal force, while the other phase, the mobile phase, is pumped through the coil. nih.gov The separation of compounds is based on their differential partitioning between the two liquid phases. scispace.com

The selection of an appropriate two-phase solvent system is the most critical step in developing a CCC separation method. The ideal solvent system should provide a suitable partition coefficient (K) for the target compounds, typically in the range of 0.5 to 2.0, and have a short settling time. A common approach to solvent system selection involves the use of ternary or quaternary solvent systems, such as n-hexane-ethyl acetate-methanol-water, which can be adjusted to achieve the desired polarity. scispace.com

CCC has been successfully applied to the separation of various isomers of dihydroxybenzoic acid, demonstrating its capability to resolve structurally similar compounds. scispace.com The versatility of CCC is further enhanced by different elution modes, such as dual-mode and gradient elution, which can be employed to separate complex mixtures with a wide range of polarities. scispace.com Given its advantages, CCC presents a powerful tool for the isolation of this compound from natural extracts or synthetic reaction mixtures.

Table 2: Key Aspects of Countercurrent Chromatography for the Isolation of Benzoic Acid Derivatives

| Aspect | Description | Source |

|---|---|---|

| Principle | Liquid-liquid partition chromatography without a solid support matrix. Separation is based on the differential partitioning of solutes between two immiscible liquid phases. | nih.govscispace.com |

| Instrumentation | A coiled column that is subjected to a centrifugal force field to retain the stationary liquid phase. | nih.gov |

| Solvent System | A two-phase system of immiscible liquids. The choice of solvent system is crucial for successful separation. A common system is n-hexane-ethyl acetate-methanol-water. | scispace.com |

| Advantages | - No irreversible adsorption of the sample. - High sample loading capacity. - Minimal sample denaturation. - Low solvent consumption. | scispace.com |

| Applications | Isolation and purification of natural products, including phenolic acids and their derivatives, from complex mixtures such as plant extracts. | scispace.com |

Computational and Theoretical Investigations of 5 Ethyl 2 Hydroxy 3 Methoxybenzoic Acid and Its Structural Analogs

Density Functional Theory (DFT) Studies on Molecular Structure, Conformation, and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules, enabling the prediction of geometric and electronic properties. For aromatic compounds like 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable molecular conformation.

Studies on analogous compounds, such as 2,6-dimethoxybenzoic acid, have explored the conformational polymorphism where the acidic hydrogen can be in either a syn or anti conformation relative to the carbonyl oxygen. bohrium.com Similar DFT studies on salicylic (B10762653) acid and its derivatives further highlight the importance of intramolecular hydrogen bonds in dictating the preferred geometry. The electronic properties, such as dipole moment and polarizability, are also derived from these calculations, providing a complete picture of the molecule's charge distribution.

Table 1: Representative DFT Calculated Geometric Parameters for Substituted Benzoic Acid Analogs

| Parameter | 2-hydroxybenzoic acid (Salicylic Acid) | 3-hydroxybenzoic acid | 4-methoxybenzoic acid |

| Bond Length (Å) | |||

| C=O | 1.21 | 1.22 | 1.21 |

| C-OH (carboxyl) | 1.35 | 1.36 | 1.35 |

| O-H (carboxyl) | 0.97 | 0.97 | 0.97 |

| Bond Angle (degrees) | |||

| O=C-O | 122.5 | 123.0 | 122.8 |

| C-C-O (carboxyl) | 118.9 | 119.5 | 119.2 |

Note: The data in this table is representative of values found for analogous compounds in computational chemistry databases and literature, and serves as an estimation for this compound.

Quantum Chemical Calculations of Spectroscopic Parameters, Including NMR Chemical Shifts

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structural validation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, theoretical calculations would predict the 1H and 13C NMR spectra. The chemical shifts would be highly dependent on the electronic environment of each nucleus. For instance, the proton of the hydroxyl group would likely show a downfield shift due to the deshielding effect of the adjacent carbonyl and its involvement in hydrogen bonding. The aromatic protons would exhibit splitting patterns and chemical shifts influenced by the electron-donating effects of the ethyl, hydroxyl, and methoxy (B1213986) groups.

Studies on similar molecules, like 3-methoxybenzoic acid and 4-methoxybenzoic acid, have demonstrated a good correlation between calculated and experimental NMR spectra. chegg.comnih.gov For example, in 4-methoxybenzoic acid, the methoxy protons typically appear as a singlet around 3.8 ppm. nih.gov Such calculations for this compound would provide a theoretical spectrum that can aid in the interpretation of experimental data.

Table 2: Predicted 1H NMR Chemical Shifts (ppm) for Protons in a Representative Substituted Benzoic Acid

| Proton | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 |

| Aromatic (H4) | 6.8 - 7.2 |

| Aromatic (H6) | 7.0 - 7.4 |

| Methoxy (-OCH3) | 3.7 - 4.0 |

| Ethyl (-CH2CH3) - Methylene | 2.5 - 2.8 |

| Ethyl (-CH2CH3) - Methyl | 1.1 - 1.4 |

Note: These are estimated chemical shift ranges based on general principles and data for analogous compounds.

Analysis of Reactivity Descriptors, Frontier Molecular Orbitals (HOMO/LUMO), and Electrostatic Potentials

The reactivity of a molecule can be elucidated through the analysis of global reactivity descriptors, which are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating hydroxyl and methoxy groups. The LUMO, conversely, is likely to be distributed over the electron-withdrawing carboxylic acid group. Computational studies on substituted hydroxy-2-arylbenzothiazole derivatives have shown that the number and position of hydroxyl groups significantly influence the HOMO-LUMO gap and, consequently, the antioxidant potential. researchgate.netasianpubs.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen and a positive potential near the acidic proton.

Table 3: Representative Calculated Reactivity Descriptors for Salicylic Acid Analogs

| Descriptor | Salicylic Acid | 3-Aminosalicylic Acid |

| HOMO Energy (eV) | -6.92 | -5.89 |

| LUMO Energy (eV) | -1.53 | -1.21 |

| HOMO-LUMO Gap (eV) | 5.39 | 4.68 |

| Chemical Hardness (η) | 2.70 | 2.34 |

| Chemical Potential (μ) | -4.23 | -3.55 |

| Electrophilicity Index (ω) | 3.31 | 2.69 |

Note: Data is based on published computational studies of salicylic acid and its derivatives and is for comparative purposes. researchgate.net

Computational Prediction of Bioactivity and Molecular Interaction Mechanisms

Computational methods are increasingly used to predict the biological activity of compounds and to understand their interactions with biological targets. Molecular docking is a key technique that simulates the binding of a small molecule (ligand) to the active site of a protein (receptor). This can help in identifying potential therapeutic targets and in understanding the structure-activity relationships.

For this compound, molecular docking studies could be performed against various enzymes or receptors to predict its potential bioactivity. For instance, given its structural similarity to other phenolic compounds, it could be docked against enzymes involved in oxidative stress or inflammation. The binding affinity and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the molecule and the protein's active site residues would be analyzed.

Research on substituted flavones, which share some structural motifs with the target compound, has successfully used molecular docking to elucidate their mechanisms of action, such as the reversal of drug resistance mediated by proteins like BCRP/ABCG2. nih.gov These studies demonstrate the power of computational predictions in guiding further experimental investigations into the bioactivity of novel compounds.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. By simulating the movement of atoms and molecules, MD can reveal how a compound like this compound behaves in different environments, such as in solution. ucl.ac.uk

MD simulations can be used to study the stability of the intramolecular hydrogen bond in this compound and to explore its interactions with solvent molecules. This is particularly relevant for understanding its solubility and how it might behave in a biological medium. The simulations can also be used to study the self-association of benzoic acid derivatives in solution, which can be crucial for processes like crystallization. bohrium.comacs.org

Furthermore, MD simulations can complement molecular docking studies by providing insights into the flexibility of both the ligand and the receptor upon binding, offering a more realistic picture of the binding event. Conformational analysis from MD trajectories can reveal the most populated conformations of the molecule in a given environment, which may differ from the minimum energy structure in a vacuum. rsc.org

Natural Occurrence, Biosynthesis, and Biotransformation Pathways of 5 Ethyl 2 Hydroxy 3 Methoxybenzoic Acid and Its Precursors

Isolation and Identification from Natural Sources

Methodologies for Extraction and Purification from Plant or Microbial Matrices

The extraction and purification of phenolic acids from plant and microbial sources involve a series of established laboratory techniques. The initial step typically employs solvent extraction to separate these compounds from the raw biomass. nih.gov A common approach involves maceration with organic solvents of varying polarities, such as n-hexane, ethyl acetate, and methanol, often in a step-gradient process. phcogj.comphcogj.com

Following extraction, the crude extract is subjected to various chromatographic techniques for fractionation and purification. Column chromatography using silica gel as the stationary phase is a widely used method. phcogj.comphcogj.comvjol.info.vn The mobile phase usually consists of a gradient of solvents like n-hexane and ethyl acetate, with increasing polarity to elute compounds with different affinities for the stationary phase. phcogj.comvjol.info.vn

Further purification can be achieved through techniques like preparative thin-layer chromatography (TLC) or crystallization. scielo.br The final identification and structural elucidation of the isolated compounds are carried out using modern spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR techniques like HMBC and HSQC). phcogj.comphcogj.com

Table 1: Methodologies for Extraction and Purification of Hydroxy-Methoxybenzoic Acid Analogs

| Method | Description | Source |

|---|---|---|

| Solvent Extraction | Use of solvents like methanol, ethanol, ethyl acetate, and n-hexane to extract compounds from plant or microbial material. nih.govphcogj.com | Plant material (e.g., Garcinia fruticosa, Amburana acreana) phcogj.comscielo.br |

| Column Chromatography | Separation of compounds based on their polarity using a stationary phase (e.g., silica gel) and a mobile phase with a solvent gradient. phcogj.comvjol.info.vn | Crude plant extracts phcogj.comvjol.info.vn |

| Thin-Layer Chromatography (TLC) | Used for monitoring the separation process and for preparative isolation of smaller quantities of compounds. scielo.br | Fractions from column chromatography scielo.br |

Distribution and Presence in Various Organisms or Environmental Samples

Hydroxy-methoxybenzoic acids are widely distributed in the plant kingdom and have also been identified in fungi and bacteria. nih.gov For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a widespread phytochemical. nih.gov Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is another derivative found in various plants. nih.gov 2-hydroxy-4-methoxy benzoic acid has been reported from the plant Hemidesmus indicus. phcog.com

These compounds are often found in various parts of the plant, including the stem bark, leaves, roots, and seeds. researchgate.net Their presence suggests they play a role in the plant's defense mechanisms or other physiological processes.

Table 2: Natural Occurrence of Hydroxy-Methoxybenzoic Acid Analogs

| Compound | Organism/Source | Reference |

|---|---|---|

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Garcinia fruticosa, Hovenia dulcis, Amburana acreana | phcogj.comscielo.brresearchgate.net |

| Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) | Various plants | nih.gov |

| 2-hydroxy-4-methoxy benzoic acid | Hemidesmus indicus | phcog.com |

Biosynthetic Pathways of Hydroxy-Methoxybenzoic Acid Scaffolds in Biological Systems

The biosynthesis of hydroxy-methoxybenzoic acids in organisms typically originates from primary metabolic pathways, most notably the shikimate pathway. This pathway produces the aromatic amino acid precursor, chorismate, which serves as a key branch-point intermediate for the synthesis of a wide array of aromatic compounds, including benzoic acid derivatives. nih.govfrontiersin.org

In bacteria, for example, 4-hydroxybenzoic acid is synthesized from chorismate through the action of the enzyme chorismate pyruvate-lyase. nih.gov In plants, the biosynthesis can proceed through the phenylpropanoid pathway. nih.gov The basic benzoic acid scaffold can then undergo a series of modifications, including hydroxylation and methylation, to yield the various substituted benzoic acids observed in nature. For instance, the formation of a 3-hydroxybenzoate moiety can be generated from chorismate by a chorismatase enzyme. nih.gov Subsequent enzymatic reactions, catalyzed by hydroxylases and methyltransferases, would then be responsible for the specific substitution patterns seen in compounds like vanillic acid and its isomers.

Microbial or Enzymatic Biotransformation of Aromatic Compounds

Microorganisms and their enzymes play a crucial role in the biotransformation of aromatic compounds, which can lead to the synthesis of novel derivatives or the degradation of existing ones. These biocatalytic processes are of significant interest for their potential in green chemistry applications.

The enzymatic hydroxylation of aromatic compounds is a key reaction in these pathways. nih.gov Enzymes such as cytochrome P450 monooxygenases and peroxidases can introduce hydroxyl groups onto the aromatic ring with high selectivity. nih.gov Other enzymes involved include dioxygenases and various non-heme monooxygenases. nih.gov

Fungi, such as Aspergillus niger, are known to metabolize a variety of aromatic compounds. mdpi.com These pathways often converge on key intermediates like protocatechuic acid, which is then further processed. mdpi.com The biotransformation of a precursor aromatic compound could potentially be engineered to produce specific hydroxy-methoxybenzoic acids. For example, the enzymatic synthesis of cinnamic acid derivatives, which are structurally related to benzoic acids, has been demonstrated using lipases. nih.gov This highlights the potential for using enzymatic systems to modify aromatic acids.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Ethyl-2-hydroxy-3-methoxybenzoic acid |

| 4-hydroxy-3-methoxybenzoic acid (Vanillic acid) |

| 2-hydroxy-4-methoxybenzoic acid |

| 3-hydroxy-4-methoxybenzoic acid (Isovanillic acid) |

| 3-hydroxybenzoate |

| 4-hydroxybenzoic acid |

| 6-Methylsalicylic acid |

| Acetyl-CoA |

| Chorismate |

| Cinnamic acid |

| Ferulic acid |

| Gallic acid |

| Protocatechuic acid |

| Pyrogallol |

| Salicylic (B10762653) acid |

| Succinyl-CoA |

Derivatives, Prodrugs, and Analogs Design for Research Probes and Chemical Tools

Rational Design and Synthesis of Novel Analogs of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

The rational design of analogs of this compound for research applications often draws inspiration from established principles of medicinal chemistry and chemical biology. While specific literature on this exact compound is limited, the design of analogous benzoic acid derivatives provides a framework for understanding the synthetic strategies that could be employed.

The synthesis of derivatives frequently begins with the modification of the core benzoic acid structure. For instance, the carboxylic acid group can be esterified or converted to an amide to explore different binding interactions or to modulate physicochemical properties such as cell permeability. A general approach to synthesizing ester derivatives involves the reaction of the parent benzoic acid with an appropriate alcohol under acidic conditions. For example, the synthesis of 3-alkoxy methyl benzoate (B1203000) derivatives can be achieved through etherification of a hydroxyl group, followed by hydrolysis to the corresponding benzoic acid. nih.gov

Another common strategy involves modifications to the aromatic ring. The introduction of different substituents at various positions can be guided by computational modeling to predict binding affinities and selectivities for a target protein. For example, in the design of inhibitors for protein kinase CK2, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a benzoic acid moiety was found to maintain potent inhibitory activity. waocp.org

The synthesis of more complex analogs can involve multi-step reaction sequences. For instance, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which can act as microtubule targeting agents, often starts with the Gewald reaction to construct the initial thiophene (B33073) ring, followed by cyclization and substitution reactions to build the final scaffold. scielo.brrasayanjournal.co.in While not directly involving this compound, these synthetic methodologies are applicable to the construction of diverse analogs from a benzoic acid starting material.

A summary of potential synthetic strategies for generating analogs of this compound is presented below:

| Modification Strategy | General Reaction | Potential Application in Probe Design |

| Esterification of Carboxylic Acid | Reaction with alcohol in the presence of an acid catalyst | Modulate polarity and cell permeability |

| Amidation of Carboxylic Acid | Reaction with an amine using a coupling agent (e.g., DCC, DMAP) | Introduce new hydrogen bonding interactions |

| Etherification of Hydroxyl Group | Reaction with an alkyl halide in the presence of a base | Alter steric and electronic properties |

| Ring Substitution | Electrophilic or nucleophilic aromatic substitution | Explore structure-activity relationships |

| Scaffold Hopping | Synthesis of related heterocyclic systems (e.g., thienopyrimidines) | Discover novel binding modes |

These synthetic approaches, guided by rational design principles, enable the creation of a library of analogs of this compound for subsequent evaluation as research probes.

Evaluation of Synthesized Derivatives as Molecular Probes for Biological Research

Once synthesized, the derivatives of this compound must be rigorously evaluated to determine their suitability as molecular probes. A high-quality chemical probe should exhibit high potency, selectivity, and a well-characterized mechanism of action.

The initial evaluation typically involves in vitro assays to determine the biological activity of the synthesized compounds. For example, if the target is an enzyme, enzymatic assays are performed to measure the inhibitory concentration (IC50) of each derivative. In a study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the inhibitory activities of the synthesized analogs were determined against the target kinase. waocp.org

Cell-based assays are then employed to assess the activity of the compounds in a more biologically relevant context. These assays can measure various cellular processes, such as cell proliferation, apoptosis, or the modulation of specific signaling pathways. For instance, in the development of microtubule targeting agents based on a thieno[2,3-d]pyrimidine scaffold, the antiproliferative effects of the synthesized compounds were evaluated against a panel of cancer cell lines. scielo.br

The selectivity of a chemical probe is a critical parameter. It is essential to demonstrate that the probe interacts specifically with the intended target and does not exhibit significant off-target effects. This is often assessed by screening the compounds against a panel of related proteins or by using proteomic approaches to identify all cellular targets.

The table below summarizes the key evaluation criteria for molecular probes:

| Parameter | Evaluation Method | Importance for a Chemical Probe |

| Potency | In vitro activity assays (e.g., IC50 determination) | High potency ensures that the probe can be used at low concentrations, minimizing off-target effects. |

| Cellular Activity | Cell-based assays (e.g., proliferation, signaling) | Demonstrates that the probe can engage its target in a cellular environment. |

| Selectivity | Profiling against a panel of related targets, proteomics | High selectivity ensures that the observed biological effects are due to the modulation of the intended target. |

| Mechanism of Action | Biochemical and biophysical assays, structural biology | A well-defined mechanism of action is crucial for interpreting experimental results. |

| Target Engagement | Cellular thermal shift assay (CETSA), photoaffinity labeling | Confirms that the probe binds to its intended target in cells. |

Through this iterative process of synthesis and evaluation, derivatives of this compound with the desired properties of a high-quality chemical probe can be identified.

Structure-Based Design Principles Applied to Optimize Benzoic Acid Scaffolds for Specific Interactions (excluding therapeutic development)

Structure-based design is a powerful strategy for optimizing the interaction of small molecules with their biological targets. This approach relies on the three-dimensional structure of the target protein, which can be determined by techniques such as X-ray crystallography or cryo-electron microscopy. This structural information guides the design of new analogs with improved potency and selectivity.

The core principle of structure-based design is to identify key interactions between a ligand and its target protein and then to modify the ligand to enhance these interactions or to create new ones. For example, the crystal structure of an inhibitor bound to its target can reveal opportunities for introducing new functional groups that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions.

In the context of benzoic acid scaffolds, structure-based design can be used to optimize their binding to a specific protein pocket. For instance, the orientation of the benzoic acid within the binding site can inform the placement of substituents on the aromatic ring to maximize favorable interactions. A study on the design of inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1 utilized co-crystal structures to guide the development of 2,5-substituted benzoic acid derivatives with improved binding affinity.

Computational docking is another valuable tool in structure-based design. It allows for the virtual screening of large libraries of compounds and the prediction of their binding modes to a target protein. This can help to prioritize compounds for synthesis and to generate hypotheses about structure-activity relationships.

The application of structure-based design principles to the this compound scaffold would involve:

Determining the three-dimensional structure of the target protein, preferably in complex with a ligand.

Analyzing the binding site to identify key interaction points.

Using computational modeling to design new analogs with improved binding properties.

Synthesizing the designed analogs and evaluating their biological activity.

Iterating this cycle to further optimize the chemical probe.

By applying these principles, it is possible to develop highly potent and selective chemical probes based on the this compound scaffold for the investigation of a wide range of biological processes.

Future Research Directions and Emerging Academic Applications for 5 Ethyl 2 Hydroxy 3 Methoxybenzoic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules like 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is an area where green chemistry principles can be increasingly applied. Future research should prioritize the development of sustainable synthetic routes that minimize environmental impact and maximize efficiency.

Key Research Directions:

Biocatalysis and Enzymatic Synthesis: Exploring the use of enzymes or whole-cell biocatalysts for the synthesis of this compound offers a promising green alternative to traditional chemical methods. google.com For instance, microbial synthesis of benzoic acid has been reported in a wild-type strain of Streptomyces maritimus. researchgate.net Research could focus on identifying or engineering enzymes, such as nitrilases, that can catalyze specific steps in the synthesis of this compound with high selectivity and under mild reaction conditions. google.com

Renewable Feedstocks: A significant advancement would be the development of synthetic pathways that utilize renewable feedstocks derived from biomass. Lignin, a complex polymer abundant in plant cell walls, is a potential source of various aromatic compounds, including benzoic acid derivatives. chemicalbook.com Investigating methods to convert lignin-derived platform molecules into this compound would align with the principles of a circular bioeconomy.

Continuous Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer several advantages over traditional batch processes, including improved safety, better process control, and higher yields. This approach can also facilitate easier scale-up for potential industrial applications.

Comprehensive Elucidation of Undiscovered Biological Mechanisms and Target Identification

Substituted benzoic acids are known to possess a wide range of biological activities. ppor.azijcrt.orgscispace.com Elucidating the specific biological mechanisms of this compound and identifying its molecular targets are crucial steps in determining its therapeutic potential.

Potential Biological Activities to Investigate:

Antioxidant Properties: Hydroxybenzoic acids are recognized for their antioxidant capabilities, which are influenced by the number and position of hydroxyl groups on the aromatic ring. researchgate.netnih.govnih.govantiox.organtiox.org The presence of a hydroxyl group in the ortho position to the carboxylate group in some hydroxybenzoic acid derivatives has been shown to contribute to good antioxidant properties. researchgate.netantiox.org Therefore, it is highly probable that this compound exhibits antioxidant activity. Future studies should quantify its ability to scavenge free radicals and protect against oxidative stress.

Antimicrobial Activity: Benzoic acid and its derivatives are widely used as antimicrobial agents. chemicalbook.comijcrt.orgscispace.com Research should be conducted to evaluate the potential of this compound to inhibit the growth of various pathogenic bacteria and fungi. Structure-activity relationship studies could help in understanding how the specific substitution pattern of this molecule influences its antimicrobial efficacy.

Anti-inflammatory Effects: Some phenolic acids have demonstrated anti-inflammatory properties. semanticscholar.org Investigating the ability of this compound to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, could reveal its potential as an anti-inflammatory agent.

Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors for various enzymes. For example, some have been investigated as inhibitors of influenza neuraminidase and β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. nih.govnih.gov Screening this compound against a panel of enzymes could uncover novel therapeutic targets.

Table 1: Potential Biological Activities of this compound Based on Structurally Similar Compounds

| Biological Activity | Rationale Based on Similar Compounds |

|---|---|

| Antioxidant | Hydroxybenzoic acids are known antioxidants; the position of the hydroxyl group influences activity. researchgate.netnih.govnih.govantiox.organtiox.org |

| Antimicrobial | Benzoic acid and its derivatives are widely used as antimicrobial food preservatives. chemicalbook.comijcrt.orgscispace.com |

| Anti-inflammatory | Phenolic acids have been reported to possess anti-inflammatory properties. semanticscholar.org |

| Enzyme Inhibition | Benzoic acid derivatives have been shown to inhibit various enzymes, including influenza neuraminidase. nih.gov |

Integration of Multi-Omics Approaches in Bioactivity and Biosynthesis Research

To gain a holistic understanding of the biological roles and biosynthetic pathways of this compound, the integration of multiple "omics" technologies is essential. researchgate.netmdpi.comresearchgate.netwur.nlnih.gov

Future Research Applications:

Biosynthesis Pathway Elucidation: If this compound is found in nature, for example in plants, a combination of genomics, transcriptomics, and metabolomics can be used to identify the genes and enzymes involved in its biosynthesis. researchgate.netmdpi.com This knowledge could then be leveraged for metabolic engineering to enhance its production in microbial or plant-based systems.

Mechanism of Action Studies: Upon identifying a specific biological activity, proteomics and metabolomics can be employed to uncover the molecular mechanisms of action. For instance, proteomics can identify protein targets that interact with the compound, while metabolomics can reveal changes in cellular metabolism upon treatment.

Exploration in Advanced Materials Science and Chemo-sensing Applications

The unique chemical structure of this compound may lend itself to applications in materials science and the development of novel sensors.

Potential Applications:

Polymer Science: Benzoic acid and its derivatives are used in the production of plasticizers, resins, and alkyd resins. annexechem.comjustlonghealth.com The specific functional groups of this compound could be exploited to create polymers with tailored properties, such as enhanced thermal stability or specific functionalities. It has been shown that benzoic acid can be incorporated into the crystalline cavities of polymers like syndiotactic polystyrene. nih.govmdpi.com

Corrosion Inhibitors: Aromatic carboxylic acids have been recognized as effective corrosion inhibitors for various metals and alloys. ampp.orgresearchgate.netresearchgate.netekb.eg The electron-donating groups on the benzene (B151609) ring of this compound could facilitate its adsorption onto metal surfaces, thereby providing a protective barrier against corrosion.

Chemosensors and Biosensors: The development of biosensors for the detection of benzoic acid derivatives is an active area of research. frontiersin.orgnih.govnih.govmanchester.ac.uk The specific structure of this compound could be utilized as a recognition element in the design of highly selective chemosensors for detecting specific analytes. Furthermore, terahertz metasurface sensors have been developed for the detection of benzoic acid. mdpi.com

Predictive Modeling and Artificial Intelligence in Chemical Research and Design

Computational approaches, including predictive modeling and artificial intelligence (AI), are becoming indispensable tools in chemical research. These methods can accelerate the discovery and optimization of new molecules.

Future Directions:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity of this compound and its analogues. nih.govdergipark.org.trchitkara.edu.in By correlating structural features with activity, these models can guide the design of new derivatives with enhanced potency and selectivity.

In Silico Screening: Virtual screening techniques can be used to test this compound against a vast library of biological targets, potentially identifying new therapeutic applications.

AI-Driven de Novo Design: Machine learning algorithms can be trained on existing chemical data to design novel benzoic acid derivatives with desired properties. This approach could lead to the discovery of new compounds with superior performance in various applications, from medicine to materials science.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzoic acid |

Q & A

Q. What are the recommended safety protocols for handling 5-Ethyl-2-hydroxy-3-methoxybenzoic acid in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, to avoid skin contact. Use fume hoods to ensure adequate ventilation. In case of accidental exposure, rinse affected areas with water for 15 minutes (eyes require continuous irrigation) and seek medical attention . Store the compound in a sealed container under dry, ventilated conditions away from ignition sources to prevent electrostatic discharge .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and Fourier-transform infrared spectroscopy (FT-IR) to detect functional groups like hydroxyl (-OH) and methoxy (-OCH). Cross-reference spectral data with databases such as NIST Chemistry WebBook or PubChem .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer : A common approach involves methoxylation and ethylation of a benzoic acid precursor. For example, react 5-bromo-2-hydroxybenzoic acid with ethyl iodide under basic conditions (e.g., KCO) in a polar aprotic solvent like DMF. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization or column chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, bromination at the 5-position may require controlled addition of bromine in acetic acid at 0–5°C to minimize side reactions. Characterize intermediates via mass spectrometry (MS) and optimize purification using preparative HPLC .

Q. What analytical techniques are suitable for studying degradation pathways or stability under varying conditions?

- Methodological Answer : Accelerated stability studies under thermal (e.g., 40–60°C) and hydrolytic (acidic/alkaline) conditions can identify degradation products. Use liquid chromatography-mass spectrometry (LC-MS) to track decomposition and quantify impurities. For photostability, expose samples to UV light (e.g., 254 nm) and analyze changes via UV-Vis spectroscopy .

Q. How can structural modifications enhance the bioactivity of this compound in pharmacological studies?

- Methodological Answer : Introduce functional groups (e.g., sulfonamides, triazoles) to the benzene ring to improve receptor binding. For instance, coupling the carboxylic acid with amines via carbodiimide-mediated reactions can generate amide derivatives. Screen modified compounds for activity using in vitro assays (e.g., enzyme inhibition) and compare with parent structure .

Q. What strategies mitigate contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer : Re-examine synthetic steps for side reactions (e.g., demethylation under acidic conditions). Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For conflicting mass spectra, validate with high-resolution MS (HRMS) and cross-check computational predictions (e.g., density functional theory for expected ) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.